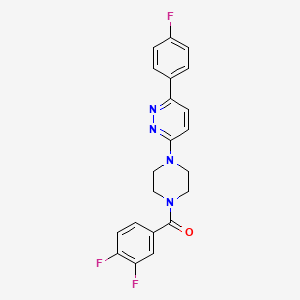
(3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound that belongs to the category of pyridazinone derivatives . Pyridazinones have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives has been well described in a number of research articles . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The pyridazinone ring in these compounds is planar . The phenyl ring is in a pseudo-axial position, and the pyridine system is in a skew boat conformation .Chemical Reactions Analysis
Pyridazinones are versatile synthetic building blocks for designing and synthesis of new drugs . They can be easily functionalized at various ring positions .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Analgesic and Anti-inflammatory Agents : A study by Gökçe et al. (2005) details the synthesis of new Mannich bases of arylpyridazinones, which have been examined for analgesic and anti-inflammatory activities. These compounds, including those with a fluorophenyl group and pyridazinone derivatives, have shown promising analgesic and anti-inflammatory effects without significant side effects on gastric mucosa, indicating potential for further research in medical applications Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005.
Fluorescent Logic Gates : Research by Gauci and Magri (2022) explores the synthesis of fluorescent logic gates utilizing a structure incorporating a piperazine receptor and an aryl group. These compounds demonstrate potential in biochemical sensing and molecular electronics, showcasing the versatility of fluorophenyl and pyridazinone derivatives in developing advanced materials Gauci & Magri, 2022.
Pharmacokinetics and Metabolism Studies : Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor with a difluorophenyl piperazine structure, highlighting the compound's elimination pathways and potential therapeutic applications in diabetes treatment Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012.
Chemical Synthesis and Material Science
Improved Synthesis Techniques : A study by Haka, Kilbourn, Watkins, and Toorongian (1989) discusses the aromatic nucleophilic substitution of trimethylammonium trifluoromethanesulfonates with fluoride, including the synthesis of radiotracers for dopamine uptake systems. This research illustrates the chemical versatility and potential of fluorophenyl compounds in creating specialized molecules for neuroscientific studies Haka, Kilbourn, Watkins, & Toorongian, 1989.
Herbicide Action Modes : Research on pyridazinone herbicides reveals their mechanism of action involving the inhibition of the Hill reaction and photosynthesis, suggesting a structural relevance to the study of compounds that can impact agricultural productivity Hilton, Scharen, St. John, Moreland, & Norris, 1969.
Mecanismo De Acción
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c22-16-4-1-14(2-5-16)19-7-8-20(26-25-19)27-9-11-28(12-10-27)21(29)15-3-6-17(23)18(24)13-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVFMMZIFASQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2829119.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2829121.png)

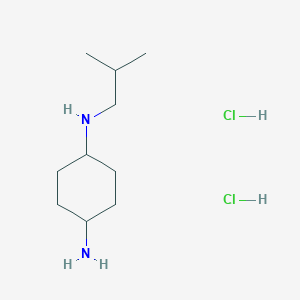
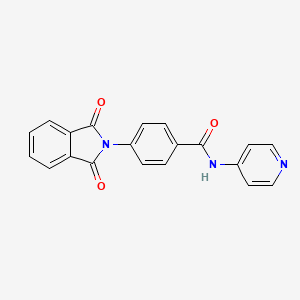
![N-(2-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829127.png)
![2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethylphenyl)acetamide](/img/structure/B2829128.png)
![2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2829129.png)

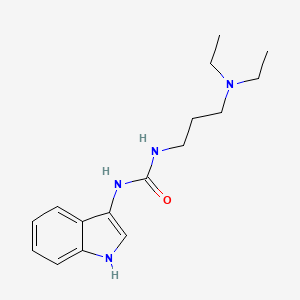
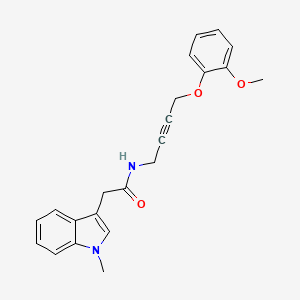
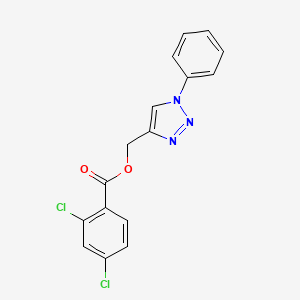

![8-(2,5-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2829138.png)